3-[(Pyridin-2-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
3-[(Pyridin-2-ylmethyl)carbamoyl]bicyclo[222]octane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-2-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(Pyridin-2-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the bicyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine derivatives with alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the pyridine ring or bicyclic core.
Scientific Research Applications
3-[(Pyridin-2-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Pyridin-2-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carbamoyl and carboxylic acid groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Pyridin-3-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
- 3-[(Pyridin-4-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
- 3-[(Pyridin-2-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
3-[(Pyridin-2-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(pyridin-2-ylmethylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-15(18-9-12-3-1-2-8-17-12)13-10-4-6-11(7-5-10)14(13)16(20)21/h1-3,8,10-11,13-14H,4-7,9H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQKQVTUZDQJHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2C(=O)O)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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